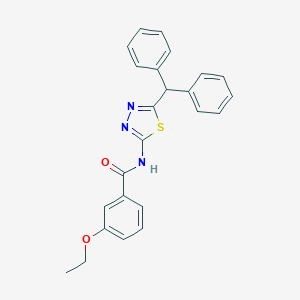
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE is a complex organic compound with the molecular formula C22H17FN4O2 It is characterized by the presence of a fluorobenzyl group and a benzyl-tetrazole moiety attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which is then coupled with the fluorobenzyl and benzoate groups. Common reagents used in these reactions include azides, benzyl halides, and fluorobenzyl alcohols. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques, including chromatography and recrystallization, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluorobenzyl 4-(2-methyl-2H-tetraazol-5-yl)benzoate
- 2-fluorobenzyl 4-(2-ethyl-2H-tetraazol-5-yl)benzoate
- 2-fluorobenzyl 4-(2-phenyl-2H-tetraazol-5-yl)benzoate
Uniqueness
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE is unique due to the presence of both the fluorobenzyl and benzyl-tetrazole groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C22H17FN4O2 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
(2-fluorophenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate |
InChI |
InChI=1S/C22H17FN4O2/c23-20-9-5-4-8-19(20)15-29-22(28)18-12-10-17(11-13-18)21-24-26-27(25-21)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Clave InChI |
BEOXNSZJLUDKFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F |
SMILES canónico |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-naphthamide](/img/structure/B327910.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B327912.png)
![2,4-dichloro-N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B327914.png)
![2-iodo-N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B327916.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide](/img/structure/B327918.png)
![N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE](/img/structure/B327919.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B327920.png)
![10-(3-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B327922.png)
![3-butyl-10-(3-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B327924.png)
![3-butyl-10-(3-chloro-4-methylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B327926.png)
![3-butyl-10-(3,5-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B327927.png)

![(4E)-4-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE](/img/structure/B327934.png)
![2-[3-bromo-4-(dimethylamino)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B327938.png)
